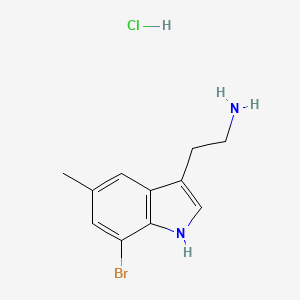

2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine hydrochloride

Description

Chemical Nomenclature and IUPAC Classification

The compound 2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine hydrochloride belongs to the class of halogenated tryptamine derivatives. Its systematic IUPAC name, This compound , reflects its structural features:

- A 7-bromo substitution on the benzene ring of the indole core

- A 5-methyl group on the same benzene ring

- A 2-aminoethyl side chain at the 3-position of the indole

- A hydrochloride salt form.

The molecular formula C₁₁H₁₄BrClN₂ corresponds to a molecular weight of 289.6 g/mol . The indole scaffold consists of a bicyclic system with a pyrrole ring fused to a benzene ring, while the ethanamine side chain and halogen/methyl substituents define its pharmacological and chemical properties.

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₄BrClN₂ |

| Molecular Weight | 289.6 g/mol |

| CAS Registry Number | 94850-30-3 |

| MDL Number | MFCD04966972 |

Historical Context in Indole Alkaloid Research

Indole alkaloids have been studied since the early 19th century, with strychnine isolated in 1818. The discovery of brominated indole derivatives emerged later, driven by interest in marine natural products and their bioactivity. Bromination at specific positions (e.g., C5 or C7) enhances binding affinity to biological targets such as the aryl hydrocarbon receptor (AhR).

This compound’s synthesis aligns with modern methodologies for selective indole functionalization. For example, Ishikawa et al. (2024) developed a C5-selective bromination technique for monoterpene indole alkaloids, highlighting the strategic importance of halogen placement. The 7-bromo-5-methyl substitution pattern in this compound suggests potential applications in drug discovery, leveraging bromine’s versatility for further derivatization.

Position Within Tryptamine Derivative Taxonomy

Tryptamines are defined by an indole ring linked to an ethylamine side chain. This compound falls into two subcategories:

- Halogenated Tryptamines : Bromine at C7 distinguishes it from analogs like 5-bromo-DMT (marine invertebrate-derived).

- Alkylated Tryptamines : The 5-methyl group parallels natural products such as 5-methyltryptophan, a precursor to bioactive metabolites.

Table 2: Taxonomic Comparison of Tryptamine Derivatives

| Compound | Substituents | Natural Source |

|---|---|---|

| Tryptamine | None | Animals, plants |

| 5-Bromo-DMT | C5-Br, N,N-dimethyl | Marine invertebrates |

| Serotonin | C5-OH | Animals, plants |

| This compound | C7-Br, C5-CH₃ | Synthetic |

The compound’s structure bridges synthetic medicinal chemistry and natural product-inspired design. Its halogenation pattern mirrors bioactive marine alkaloids, while the methyl group enhances lipophilicity, potentially influencing blood-brain barrier permeability. Ongoing research explores its utility as a precursor for psychedelic analogs or AhR-targeted therapeutics.

Properties

IUPAC Name |

2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2.ClH/c1-7-4-9-8(2-3-13)6-14-11(9)10(12)5-7;/h4-6,14H,2-3,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGXAPNFKATYDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)NC=C2CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine hydrochloride typically involves the following steps:

Bromination: The starting material, 5-methylindole, undergoes bromination at the 7th position using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

Formylation: The brominated product is then subjected to formylation at the 3rd position using a formylating agent like Vilsmeier-Haack reagent.

Reduction: The formyl group is reduced to an ethanamine group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Using large quantities of bromine or N-bromosuccinimide in industrial reactors.

Continuous Formylation: Employing continuous flow reactors for efficient formylation.

Scalable Reduction: Utilizing large-scale reduction techniques with appropriate safety measures.

Salt Formation: Converting the free base to hydrochloride salt in large crystallizers.

Chemical Reactions Analysis

Types of Reactions

2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom at the 7th position can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Antileishmanial Properties

Recent studies have highlighted the potential of indole derivatives, including 2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine hydrochloride, in combating leishmaniasis. A study focused on hydrophilic bisindole analogues demonstrated that compounds with similar structures showed significant efficacy against Leishmania infantum promastigotes and intracellular amastigotes. The most potent compound in that study exhibited an IC₅₀ value of 2.7 μM, suggesting that derivatives of indole could serve as promising candidates for antileishmanial therapies .

Cytotoxicity and Selectivity

In vitro assessments have indicated that some indole derivatives exhibit low cytotoxicity towards human macrophage-like cells while maintaining high selectivity against parasitic infections. For instance, compounds with selectivity indices exceeding 10 were reported, which is comparable to established treatments like miltefosine . This highlights the potential for developing new antileishmanial agents with improved safety profiles.

In Vivo Efficacy

Preliminary in vivo studies using mouse models have been conducted to evaluate the efficacy of related compounds against leishmaniasis. Mice infected with L. infantum were treated with various dosages of indole derivatives. The results indicated that while some compounds showed promise in reducing parasite load, others were less effective due to poor solubility or bioavailability issues .

Formulation Studies

Formulation studies have been essential in determining the optimal delivery methods for these compounds. For example, injectable formulations using polyethylene glycol (PEG) as a solvent have been explored to enhance solubility and bioavailability in vivo .

Comparative Analysis of Indole Derivatives

The following table summarizes key findings from recent studies on various indole derivatives related to this compound:

| Compound Name | IC₅₀ (μM) | Selectivity Index | Toxicity Profile |

|---|---|---|---|

| URB1483 | 3.7 | >55 | Low |

| Compound 1h | 11.1 | 10.1 | Moderate |

| Compound 2c | 6.8 | - | Low |

Mechanism of Action

The mechanism of action of 2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

2-(5-methyl-1H-indol-3-yl)ethanamine hydrochloride: Lacks the bromine atom at the 7th position.

2-(7-bromo-1H-indol-3-yl)ethanamine hydrochloride: Lacks the methyl group at the 5th position.

2-(7-bromo-5-methyl-1H-indol-3-yl)acetic acid: Contains an acetic acid group instead of an ethanamine group.

Uniqueness

2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine hydrochloride is unique due to the presence of both the bromine atom at the 7th position and the methyl group at the 5th position, along with the ethanamine group at the 3rd position. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine hydrochloride is a synthetic compound belonging to the indole class, which is recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its mechanisms, efficacy in various biological assays, and potential applications in medicine.

The molecular formula of this compound is with a molecular weight of approximately 276.6 g/mol. The compound features a bromine substituent at the 7th position and a methyl group at the 5th position of the indole ring, along with an ethanamine side chain. This unique substitution pattern contributes to its distinct chemical properties and biological activities.

The biological activity of this compound may involve several mechanisms:

- Receptor Modulation : The compound can interact with various receptors, influencing signaling pathways.

- Enzyme Inhibition : It may inhibit specific enzymes, altering metabolic processes.

- Gene Expression : The compound can affect gene expression profiles, potentially leading to changes in cellular function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 16 µg/mL .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrate that it can induce cytotoxic effects in cancer cell lines such as HCT-116 and MCF-7. The IC50 values for these cell lines are reported to be in the low micromolar range, indicating potent anticancer effects .

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated that this compound exhibited comparable activity to standard antibiotics against several strains of bacteria and fungi, suggesting its potential as a new antimicrobial agent .

Investigation of Anticancer Effects

In another study focusing on the anticancer properties, researchers synthesized a series of indole derivatives and tested their cytotoxicity against multiple cancer cell lines. The findings revealed that this compound demonstrated significant growth inhibition in both HCT-116 and MCF-7 cells, supporting its role as a promising candidate for further development in cancer therapy .

Future Directions

While preliminary studies highlight the potential of this compound in antimicrobial and anticancer applications, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- In Vivo Studies : Assessing the efficacy and safety profile in animal models.

- Mechanistic Studies : Investigating specific molecular targets and pathways involved in its biological activity.

- Formulation Development : Exploring delivery methods to enhance bioavailability and therapeutic outcomes.

Q & A

Basic: What are the standard synthetic routes for 2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine hydrochloride?

Answer:

The synthesis typically involves functionalization of the indole core. A common approach is:

Bromination and alkylation : Introduce bromine at the 7-position and methyl at the 5-position via electrophilic substitution. For example, N-bromosuccinimide (NBS) in DMF can brominate the indole ring, followed by Friedel-Crafts alkylation for methyl substitution .

Ethylamine side-chain introduction : Use a Mannich reaction or reductive amination to attach the ethylamine group at the 3-position.

Hydrochloride salt formation : Treat the free base with HCl in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Key validation : Monitor reaction progress via TLC (e.g., Rf ~0.30 in 70:30 EtOAc:hexane) and confirm purity via HPLC (≥95%) .

Advanced: How do steric and electronic effects of the 7-bromo and 5-methyl substituents influence synthetic yield?

Answer:

The 7-bromo group increases electron density at the 3-position, facilitating electrophilic substitution but may hinder amination due to steric bulk. The 5-methyl group directs electrophiles to the 7-position via resonance but can cause side reactions (e.g., over-alkylation).

Optimization strategies :

- Use low-temperature bromination (0–5°C) to control regioselectivity .

- Employ microwave-assisted synthesis to reduce reaction time and improve yield .

- Conduct DFT calculations to predict substituent effects on transition states .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- H/C NMR : Confirm substituent positions. The 3-ethylamine proton appears as a triplet (~δ 2.8–3.2 ppm), while aromatic protons show splitting patterns indicative of bromine and methyl groups .

- HRMS : Verify molecular weight (e.g., [M+H]+ expected at ~289.04 Da) .

- XRD (if crystalline) : Use SHELX programs (e.g., SHELXL) for refinement. The bromine atom’s heavy atom effect aids phasing .

Advanced: How can computational modeling resolve ambiguities in structural assignments?

Answer:

- Molecular docking : Predict binding modes with biological targets (e.g., HSP90) by aligning the indole core’s hydrogen-bonding motifs (e.g., interaction with GLU527 and TYR604 residues) .

- DFT-based NMR chemical shift prediction : Compare experimental and calculated shifts to validate substituent positions, especially if crystallography fails .

- Molecular dynamics (MD) : Simulate solubility in solvents like DMSO or water to explain experimental discrepancies .

Basic: What biological targets are associated with this compound?

Answer:

The indole scaffold is known to interact with HSP90 , a chaperone protein critical in cancer. The 7-bromo and 5-methyl groups enhance binding affinity by forming hydrogen bonds with ATP-binding pocket residues (e.g., GLU527, LYS546) . Preliminary assays may include:

- Fluorescence polarization assays to measure competitive displacement of ATP.

- Anti-proliferative activity in cancer cell lines (e.g., IC50 determination) .

Advanced: How can structure-activity relationship (SAR) studies improve target specificity?

Answer:

- Modify substituents : Replace bromine with electron-withdrawing groups (e.g., nitro) to enhance HSP90 binding. Compare IC50 values across analogs .

- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade HSP90 selectively .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to optimize enthalpy-driven interactions .

Data Contradiction: How to address discrepancies in reported solubility and bioactivity data?

Answer:

Discrepancies often arise from:

- Purity variations : Use HPLC (≥95% purity) and elemental analysis to standardize batches .

- Solvent effects : Test solubility in DMSO, PBS, and ethanol. Note that hydrochloride salts exhibit higher aqueous solubility than free bases .

- Assay conditions : Control pH (e.g., 7.4 for physiological relevance) and temperature (e.g., 37°C) in bioactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.